E7820

Catalog No.
S548435
CAS No.
289483-69-8
M.F
C17H12N4O2S
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E7820

CAS Number

289483-69-8

Product Name

E7820

IUPAC Name

3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H12N4O2S/c1-11-5-6-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-4-2-3-12(7-14)8-18/h2-7,10,20-21H,1H3

InChI Key

LWGUASZLXHYWIV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

E7820, N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N

The exact mass of the compound N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide is 336.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

E7820 (CAS 289483-69-8) is a synthetic sulfonamide derivative with two distinct, experimentally-validated mechanisms of action relevant to cancer research. Initially characterized as an anti-angiogenic agent, it suppresses the expression of integrin α2, a key protein in endothelial cell adhesion and tube formation [REFS-1, REFS-2]. More recently, E7820 was identified as a molecular glue, a class of molecules that induces the degradation of specific proteins. It selectively targets the splicing factor RBM39 for proteasomal degradation by promoting its interaction with the DCAF15 E3 ubiquitin ligase complex, offering a second, mechanistically different anti-tumor activity [REFS-3, REFS-4]. This dual functionality makes it a specific tool for investigating the interplay between angiogenesis, cell adhesion, and RNA splicing dependency in cancer models.

Standard multi-kinase inhibitors, such as sorafenib or lenvatinib, target angiogenesis by directly inhibiting the kinase activity of receptors like VEGFR. E7820, in contrast, modulates angiogenesis upstream by transcriptionally suppressing integrin α2, a fundamentally different biological process [1]. Crucially, these standard inhibitors lack the demonstrated ability of E7820 to function as a molecular glue that degrades the RBM39 splicing factor [2]. This second mechanism is essential for researchers investigating synthetic lethality in cancers with splicing factor mutations or exploring RNA splicing as a therapeutic vulnerability. Therefore, substituting E7820 with a generic kinase inhibitor would result in the complete loss of the RBM39-degradation effect, making experimental results mechanistically non-equivalent and compromising studies designed to exploit this specific pathway.

Unique Mechanism: Induces Potent Degradation of Splicing Factor RBM39

Unlike multi-kinase inhibitors, E7820 acts as a molecular glue to induce the degradation of the splicing factor RBM39. In a phase II trial with patients having splicing factor-mutant myeloid malignancies, oral administration of E7820 at 100 mg/day resulted in >50% RBM39 degradation in peripheral blood mononuclear cells [1]. In vitro, treatment of leukemia cell lines with 1 µM E7820 for 24 hours achieves >90% degradation of RBM39, demonstrating high potency at the cellular level [1]. Standard anti-angiogenic kinase inhibitors like sorafenib and lenvatinib do not operate via this protein degradation mechanism.

Evidence DimensionRBM39 Protein Degradation
Target Compound Data>50% degradation in vivo (patient MNCs); >90% degradation in vitro (1 µM, 24h)
Comparator Or BaselineStandard Kinase Inhibitors (e.g., Sorafenib, Lenvatinib): No reported RBM39 degradation activity.
Quantified DifferenceQualitatively unique mechanism absent in common kinase inhibitor substitutes.
ConditionsIn vivo: 100 mg/day oral dose in patients. In vitro: 1 µM treatment of leukemia cell lines for 24 hours.

This provides a specific, quantifiable tool for researchers to target RBM39-dependent cancers, a capability that common kinase inhibitors lack.

Processability: Defined In Vitro Potency Against Key Angiogenesis Pathways

E7820 demonstrates potent, dose-dependent inhibition of endothelial cell proliferation, a key process in angiogenesis. In serum-free medium, it inhibited HUVEC proliferation induced by VEGF with an IC50 of 0.081 µg/mL and by bFGF with an IC50 of 0.10 µg/mL [1]. This confirms its activity against pathways driven by two distinct, critical angiogenic factors. This efficacy is achieved by suppressing integrin α2 expression, differentiating it from direct kinase inhibitors like Sorafenib (VEGFR2 IC50 ≈ 0.042 µg/mL) [2] by targeting a different control point in the angiogenic process.

Evidence DimensionInhibition of Endothelial Cell Proliferation (IC50)
Target Compound Data0.081 µg/mL (VEGF-induced); 0.10 µg/mL (bFGF-induced)
Comparator Or BaselineSorafenib (Direct VEGFR2 Kinase Inhibition): ~0.042 µg/mL (90 nM)
Quantified DifferenceComparable in vitro potency to a benchmark kinase inhibitor but via a distinct upstream mechanism (integrin suppression).
ConditionsHuman Umbilical Vein Endothelial Cell (HUVEC) proliferation assay in serum-free medium.

This provides researchers with a reliable in vitro tool for angiogenesis studies that works through a non-kinase-inhibition mechanism, enabling the investigation of alternative resistance pathways or synergistic combinations.

Workflow Fit: Demonstrated In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

E7820 shows significant, single-agent anti-tumor activity in clinically relevant in vivo models, supporting its use in preclinical efficacy testing. In a large-scale screen using 42 patient-derived xenograft (PDX) models, oral administration of E7820 at 100 mg/kg resulted in tumor shrinkage in 38.1% of all models [1]. Efficacy was particularly high in specific cancer types, with 58.3% (7 of 12) of bile duct cancer models and 55.6% (5 of 9) of uterine cancer models showing a response. This level of activity at a well-tolerated dose [2] provides a strong basis for its selection in preclinical drug evaluation workflows.

Evidence DimensionIn Vivo Response Rate (Tumor Shrinkage)
Target Compound Data38.1% overall (16/42 models); 58.3% in bile duct cancer; 55.6% in uterine cancer
Comparator Or BaselineUntreated control tumors (standard baseline for xenograft studies).
Quantified DifferenceDemonstrated significant tumor shrinkage vs. baseline growth in a high percentage of clinically-derived models.
ConditionsOral administration at 100 mg/kg in immunodeficient mice bearing patient-derived tumors.

This evidence justifies procurement for in vivo studies by showing a high probability of observing a biological response in specific, difficult-to-treat cancer models, de-risking expensive and time-consuming animal experiments.

Targeting Splicing Factor-Mutant Cancers

For research focused on cancers with mutations in splicing factor genes (e.g., SF3B1, SRSF2, U2AF1) common in myeloid malignancies like MDS and AML. The specific ability of E7820 to degrade RBM39 allows for direct testing of synthetic lethality hypotheses in these genetic contexts [1].

Investigating Dual-Mechanism Tumor Control

In studies designed to simultaneously inhibit tumor angiogenesis and attack intrinsic cancer cell vulnerabilities. E7820 allows for the concurrent suppression of integrin α2-mediated endothelial processes and the degradation of RBM39 with a single, well-characterized molecule, simplifying experimental design compared to using a two-compound combination [REFS-1, REFS-2].

Preclinical Efficacy Screening in High-Response Tumor Types

As a primary or secondary screening agent in in vivo preclinical studies using patient-derived xenograft (PDX) models of bile duct or uterine cancer. The high response rates observed in these specific indications justify its selection to maximize the potential for identifying a therapeutic effect in these difficult-to-treat cancer models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.06809681 Da

Monoisotopic Mass

336.06809681 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TVH5K7949N

Other CAS

289483-69-8

Wikipedia

E-7820

Dates

Last modified: 08-15-2023
1: Ito K, Semba T, Uenaka T, Wakabayashi T, Asada M, Funahashi Y. Enhanced anti-angiogenic effect of E7820 in combination with erlotinib in epidermal growth factor receptor-tyrosine kinase inhibitor-resistant non-small-cell lung cancer xenograft models. Cancer Sci. 2014 Aug;105(8):1023-31. doi: 10.1111/cas.12450. PubMed PMID: 24841832.
2: Geramizadeh B, Asadian F, Taghavi A. Esophageal melanocytosis in oral opium consumption. Iran Red Crescent Med J. 2014 Jan;16(1):e7820. doi: 10.5812/ircmj.7820. Epub 2014 Jan 5. PubMed PMID: 24719715; PubMed Central PMCID: PMC3964433.
3: Semba T. [Current status of combination therapies of angiogenesis inhibitors: vascular normalization activity of a novel angiogenesis inhibitor E7820]. Nihon Yakurigaku Zasshi. 2013 Jan;141(1):4-8. Review. Japanese. PubMed PMID: 23302941.
4: Davies E. Former Bush adviser is appointed to lead Global Fund. BMJ. 2012 Nov 16;345:e7820. doi: 10.1136/bmj.e7820. PubMed PMID: 23160969.
5: Keizer RJ, Funahashi Y, Semba T, Wanders J, Beijnen JH, Schellens JH, Huitema AD. Evaluation of α2-integrin expression as a biomarker for tumor growth inhibition for the investigational integrin inhibitor E7820 in preclinical and clinical studies. AAPS J. 2011 Jun;13(2):230-9. doi: 10.1208/s12248-011-9260-2. Epub 2011 Mar 9. PubMed PMID: 21387147; PubMed Central PMCID: PMC3085714.
6: Mita M, Kelly KR, Mita A, Ricart AD, Romero O, Tolcher A, Hook L, Okereke C, Krivelevich I, Rossignol DP, Giles FJ, Rowinsky EK, Takimoto C. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies. Clin Cancer Res. 2011 Jan 1;17(1):193-200. doi: 10.1158/1078-0432.CCR-10-0010. PubMed PMID: 21208908.
7: Paolillo M, Russo MA, Serra M, Colombo L, Schinelli S. Small molecule integrin antagonists in cancer therapy. Mini Rev Med Chem. 2009 Oct;9(12):1439-46. Review. PubMed PMID: 19929817.
8: Li MY, Lai FJ, Hsu LJ, Lo CP, Cheng CL, Lin SR, Lee MH, Chang JY, Subhan D, Tsai MS, Sze CI, Pugazhenthi S, Chang NS, Chen ST. Dramatic co-activation of WWOX/WOX1 with CREB and NF-kappaB in delayed loss of small dorsal root ganglion neurons upon sciatic nerve transection in rats. PLoS One. 2009 Nov 12;4(11):e7820. doi: 10.1371/journal.pone.0007820. PubMed PMID: 19918364; PubMed Central PMCID: PMC2771921.
9: Keizer RJ, Zamacona MK, Jansen M, Critchley D, Wanders J, Beijnen JH, Schellens JH, Huitema AD. Application of population pharmacokinetic modeling in early clinical development of the anticancer agent E7820. Invest New Drugs. 2009 Apr;27(2):140-52. doi: 10.1007/s10637-008-9164-x. Epub 2008 Aug 20. PubMed PMID: 18712503.
10: Tucker GC. Integrins: molecular targets in cancer therapy. Curr Oncol Rep. 2006 Mar;8(2):96-103. Review. PubMed PMID: 16507218.
11: Semba T, Funahashi Y, Ono N, Yamamoto Y, Sugi NH, Asada M, Yoshimatsu K, Wakabayashi T. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker. Clin Cancer Res. 2004 Feb 15;10(4):1430-8. PubMed PMID: 14977846.
12: Funahashi Y, Sugi NH, Semba T, Yamamoto Y, Hamaoka S, Tsukahara-Tamai N, Ozawa Y, Tsuruoka A, Nara K, Takahashi K, Okabe T, Kamata J, Owa T, Ueda N, Haneda T, Yonaga M, Yoshimatsu K, Wakabayashi T. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium. Cancer Res. 2002 Nov 1;62(21):6116-23. PubMed PMID: 12414636.

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